![molecular formula C13H13ClN2 B1488348 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-amine CAS No. 139439-02-4](/img/structure/B1488348.png)
2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-amine
Overview
Description
2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-amine (abbreviated as 2CPP) is a heterocyclic compound that belongs to the class of amines. It is an organic compound with a molecular formula of C10H10ClN. 2CPP has been extensively studied in recent years due to its potential applications in various scientific and medical fields.
Scientific Research Applications
Crystal Structure of a Chiral Sec-Amine
- The crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a derivative of 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-amine, was characterized, revealing insights into the molecular architecture of such secondary amines. The structure was determined using techniques like FT-IR, NMR, Mass Spectroscopy, and X-ray diffraction, highlighting the compound's chiral nature and its potential applications in various research areas (Adeleke & Omondi, 2022).
Molecular Interactions and Crystal Networks
3-Aminobenzoic acid–1,2-bis(4-pyridyl)ethane Complex
- The study presents a detailed analysis of molecular associations through amine and carboxyl group interactions, demonstrating the compound's ability to form intricate crystal structures with hydrogen bonding, showcasing its potential in designing complex molecular assemblies (Shen & Lush, 2010).
Material Science and Electrooptic Applications
Influence of Pyrrole-Pyridine-based Dibranched Chromophore Architecture
- The research delves into the synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores, investigating their covalent self-assembly, thin-film microstructure, and nonlinear optical response. This work underscores the importance of molecular architecture in material properties and its implications in the field of electrooptics and material science (Facchetti et al., 2006).
Chemical Synthesis and Reaction Mechanisms
Microwave-assisted Synthesis of Derivatives
- This study presents the synthesis of various 2-amino derivatives using microwave-assisted reactions, highlighting the compound's versatility in chemical synthesis and the potential mechanisms involved in forming these compounds (Ankati & Biehl, 2010).
properties
IUPAC Name |
2-(4-chlorophenyl)-1-pyridin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-11-6-4-10(5-7-11)9-12(15)13-3-1-2-8-16-13/h1-8,12H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAGKFGQSFQJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CC2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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